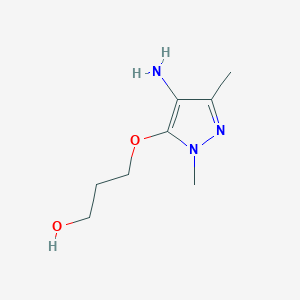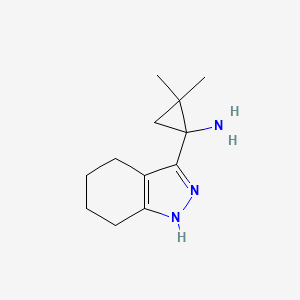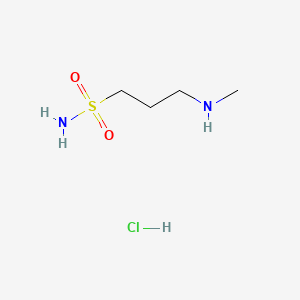
3-(Methylamino)propane-1-sulfonamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylamino)propane-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C4H12N2O2S. It is known for its versatile applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is often used as a reference standard in pharmaceutical testing due to its high purity and stability .
Preparation Methods
The synthesis of 3-(Methylamino)propane-1-sulfonamide hydrochloride typically involves a multi-step process. One common synthetic route starts with the reaction of propane-1-sulfonyl chloride with methylamine, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions usually involve controlled temperatures and pH levels to ensure high yield and purity .
Chemical Reactions Analysis
3-(Methylamino)propane-1-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-(Methylamino)propane-1-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is used in biochemical assays and as a reference standard in analytical techniques.
Mechanism of Action
The mechanism of action of 3-(Methylamino)propane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The compound’s effects are mediated through its binding to active sites on target molecules, leading to changes in their activity and function .
Comparison with Similar Compounds
3-(Methylamino)propane-1-sulfonamide hydrochloride can be compared with other similar compounds, such as:
Sulfanilamide: Both compounds contain the sulfonamide group, but this compound has a different structure and specific applications.
Methiopropamine: This compound is structurally related but has different pharmacological properties and uses.
Procaine: Another compound with a similar functional group but used primarily as a local anesthetic.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C4H13ClN2O2S |
|---|---|
Molecular Weight |
188.68 g/mol |
IUPAC Name |
3-(methylamino)propane-1-sulfonamide;hydrochloride |
InChI |
InChI=1S/C4H12N2O2S.ClH/c1-6-3-2-4-9(5,7)8;/h6H,2-4H2,1H3,(H2,5,7,8);1H |
InChI Key |
QRJRWXONVJPYIX-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCS(=O)(=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


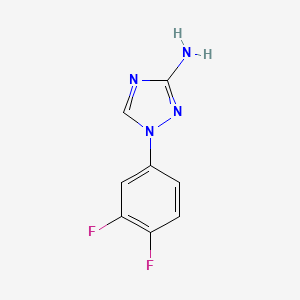
![2-{1-[2-(propan-2-yloxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride](/img/structure/B13489859.png)
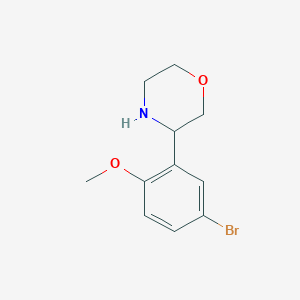
![Benzyl (1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate](/img/structure/B13489872.png)
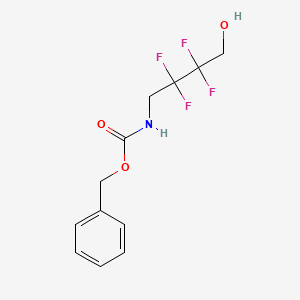
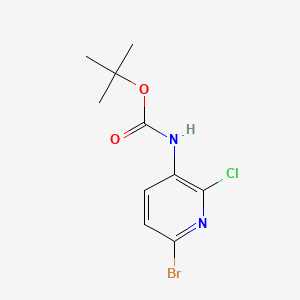
![{4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-yl}methanol](/img/structure/B13489900.png)
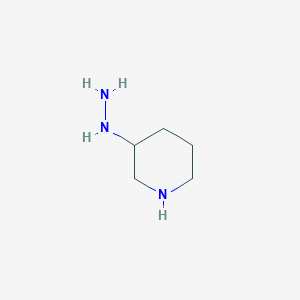
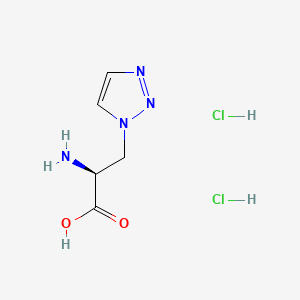
![4-bromo-2-{2,4-dioxo-3-azabicyclo[3.1.1]heptan-1-yl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13489920.png)
